molecular formula C22H22ClN3O3 B13375178 N-(4-methoxyphenyl)-5-chloro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide

N-(4-methoxyphenyl)-5-chloro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide

Cat. No.: B13375178
M. Wt: 411.9 g/mol
InChI Key: GUKMKSGIQMCCDG-FXCLAUTBSA-N
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Description

N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide involves multiple steps, typically starting with the preparation of the indole and pyrrolizine precursors. One common method involves the reaction of isatins with amino acids through azomethine ylides, followed by cyclization to form the spiro compound . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like platinum-carbon under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization and chromatography to ensure the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., THF, methanol), catalysts (e.g., platinum-carbon), and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain lipoxygenases by binding to their active sites . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide stands out due to its specific substitution pattern and the presence of both chloro and methoxy groups. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

(2R,3S,8R)-5'-chloro-N-(4-methoxyphenyl)-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxamide

InChI

InChI=1S/C22H22ClN3O3/c1-29-16-7-5-14(6-8-16)24-20(27)18-12-15-3-2-10-26(15)22(18)17-11-13(23)4-9-19(17)25-21(22)28/h4-9,11,15,18H,2-3,10,12H2,1H3,(H,24,27)(H,25,28)/t15-,18+,22-/m1/s1

InChI Key

GUKMKSGIQMCCDG-FXCLAUTBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)[C@@H]2C[C@H]3CCCN3[C@]24C5=C(C=CC(=C5)Cl)NC4=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC3CCCN3C24C5=C(C=CC(=C5)Cl)NC4=O

Origin of Product

United States

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